2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenoxy group and a methoxyphenyl-substituted cyclopentyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate acylating agent to form 2-(4-fluorophenoxy)acetyl chloride.
Cyclopentylamine Derivative: Separately, 1-(4-methoxyphenyl)cyclopentylamine is synthesized through a series of reactions, including the formation of the cyclopentyl ring and subsequent substitution with a methoxyphenyl group.
Coupling Reaction: The final step involves the coupling of 2-(4-fluorophenoxy)acetyl chloride with 1-(4-methoxyphenyl)cyclopentylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with various enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy and methoxyphenyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-18-8-4-16(5-9-18)21(12-2-3-13-21)15-23-20(24)14-26-19-10-6-17(22)7-11-19/h4-11H,2-3,12-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGHDJQEQGTZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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